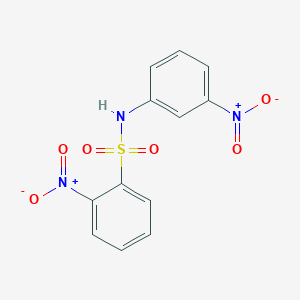
2-Pyrrolidin-2-yl-1,3-benzoxazole
Vue d'ensemble
Description
2-Pyrrolidin-2-yl-1,3-benzoxazole is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives .
Synthesis Analysis
The synthesis of benzoxazoles, including 2-Pyrrolidin-2-yl-1,3-benzoxazole, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The InChI code for 2-Pyrrolidin-2-yl-1,3-benzoxazole is 1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 .Applications De Recherche Scientifique
Pharmaceutical Intermediates
“2-Pyrrolidin-2-yl-1,3-benzoxazole” can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to new drugs with potential antibacterial, antifungal, anticonvulsant, anticancer, and antioxidant activities .
Antioxidant Potential
Compounds with a benzoxazole moiety have been reported to exhibit significant antioxidant properties. This suggests that “2-Pyrrolidin-2-yl-1,3-benzoxazole” could be explored for its potential to scavenge free radicals and protect against oxidative stress-related damage .
Analgesic Applications
Benzoxazole derivatives have been studied for their analgesic properties. As such, “2-Pyrrolidin-2-yl-1,3-benzoxazole” may be researched for its effectiveness in pain management and as a component in analgesic medication .
Anticancer Research
The benzoxazole ring system is a common feature in many anticancer agents. Therefore, “2-Pyrrolidin-2-yl-1,3-benzoxazole” could be investigated for its potential anticancer activity and its role in the development of new oncology treatments .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in disease processes. For instance, it could be designed and synthesized to target enzymes like MAGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which are relevant in cancer and pain pathways .
Anti-fibrotic Activities
Benzoxazole derivatives have shown promise in anti-fibrotic activities which are crucial in treating conditions like fibrosis. Research could be directed towards evaluating “2-Pyrrolidin-2-yl-1,3-benzoxazole” for similar applications .
Safety and Hazards
Orientations Futures
As a member of the heteroarenes, benzoxazole connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on the synthesis of benzoxazole derivatives and their potential applications in various fields.
Mécanisme D'action
Target of Action
The primary target of 2-Pyrrolidin-2-yl-1,3-benzoxazole is Peptide deformylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and proliferation of the bacteria, making it an attractive target for therapeutic intervention .
Mode of Action
This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .
Biochemical Pathways
The inhibition of Peptide deformylase affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis impairs the bacteria’s ability to grow and reproduce, leading to its eventual death .
Pharmacokinetics
The compound’s molecular weight of 18823 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The inhibition of Peptide deformylase by 2-Pyrrolidin-2-yl-1,3-benzoxazole leads to the disruption of protein synthesis in Mycobacterium tuberculosis . This disruption impairs the bacteria’s ability to grow and reproduce, leading to its eventual death .
Propriétés
IUPAC Name |
2-pyrrolidin-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVDZMTMKDMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-2-yl-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(4-Methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1637111.png)






![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)

